2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide
Overview
Description
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide, also known as N-methyl-2-pyrrolidone (NMP), is a synthetic organic compound used in various industrial applications. It is a colorless, odorless, and non-toxic liquid that is miscible with water and many organic solvents. NMP has a wide range of uses, including as a solvent, a plasticizer, a dispersant, a surfactant, and a corrosion inhibitor. It is also used in the manufacture of pharmaceuticals, agrochemicals, and other products.
Scientific Research Applications
Intermolecular Cascade Annulations
- Specific Scientific Field : Chemistry
- Summary of the Application : This compound is used in a new divergent intermolecular cascade annulation reaction of N-(arylsulfonyl)acrylamides with dual alkyl C(sp3)–H bonds for producing two types of five-membered rings, indanes and pyrrolidin-2-ones .
- Methods of Application or Experimental Procedures : The process involves using cycloalkanes and common alkanes as a one-carbon unit, an intermolecular [4+1] cascade carboannulation of N-(arylsulfonyl)acrylamides was achieved via a sequence of three C–H bond functionalization/aryl migration/desulfonylation that enables the formation of three C–C bonds and one N–H bond .
- Results or Outcomes : The reaction enables the formation of three C–C bonds and one N–H bond. When the one-carbon unit was changed to cycloalkyl ethers, the alternative intermolecular [4+1] cascade heteroannulation reaction occurred and allowed the construction of two C–C bonds and one C–N bond through dual C–H bond functionalization, aryl migration and desulfonylation cascades .
properties
IUPAC Name |
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3S/c1-10-9(13)5-7-3-4-8(12-7)6-11-16(2,14)15/h7-8,11-12H,3-6H2,1-2H3,(H,10,13)/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJLEICXLMKVBF-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1CCC(N1)CNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C[C@H]1CC[C@H](N1)CNS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2R,5S)-5-(methanesulfonamidomethyl)pyrrolidin-2-yl]-N-methylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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